[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
- Its chemical structure features a pyrazolo[1,5-a]pyrimidine core fused with a 1,3-benzodioxole ring and a phenylpiperazine moiety.
- This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone: , often referred to as , belongs to a class of heterocyclic compounds.
Preparation Methods
Synthetic Routes: Compound 14 can be synthesized through various routes. One common method involves the condensation of a suitable aminopyrazole with a 1,3-benzodioxole derivative.
Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst.
Industrial Production: While industrial-scale production details are proprietary, research laboratories employ scalable synthetic strategies to produce Compound 14.
Chemical Reactions Analysis
Reactivity: Compound 14 undergoes diverse chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For instance, reduction may yield amines or hydrazines.
Scientific Research Applications
Chemistry: Compound 14 serves as a versatile scaffold for designing novel derivatives with potential pharmacological activities.
Biology: Researchers explore its impact on cell growth, apoptosis, and cell cycle regulation.
Medicine: Investigations focus on its anti-cancer properties, especially against MCF-7, HCT-116, and HepG-2 cell lines.
Industry: Its use in drug discovery and development is promising.
Mechanism of Action
Targets: Compound 14 likely interacts with cellular proteins, including cyclin-dependent kinase 2 (CDK2).
Pathways: It may disrupt cell cycle progression, induce apoptosis, and affect downstream signaling pathways.
Comparison with Similar Compounds
Uniqueness: Compound 14’s fused heterocyclic structure sets it apart.
Similar Compounds: Other pyrazolo[1,5-a]pyrimidines, such as related derivatives with different substituents, share similarities but lack the exact combination found in Compound 14.
Properties
Molecular Formula |
C24H21N5O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21N5O3/c30-24(28-12-10-27(11-13-28)18-4-2-1-3-5-18)19-15-26-29-20(8-9-25-23(19)29)17-6-7-21-22(14-17)32-16-31-21/h1-9,14-15H,10-13,16H2 |
InChI Key |
SMKIDEVSFXDSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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